

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

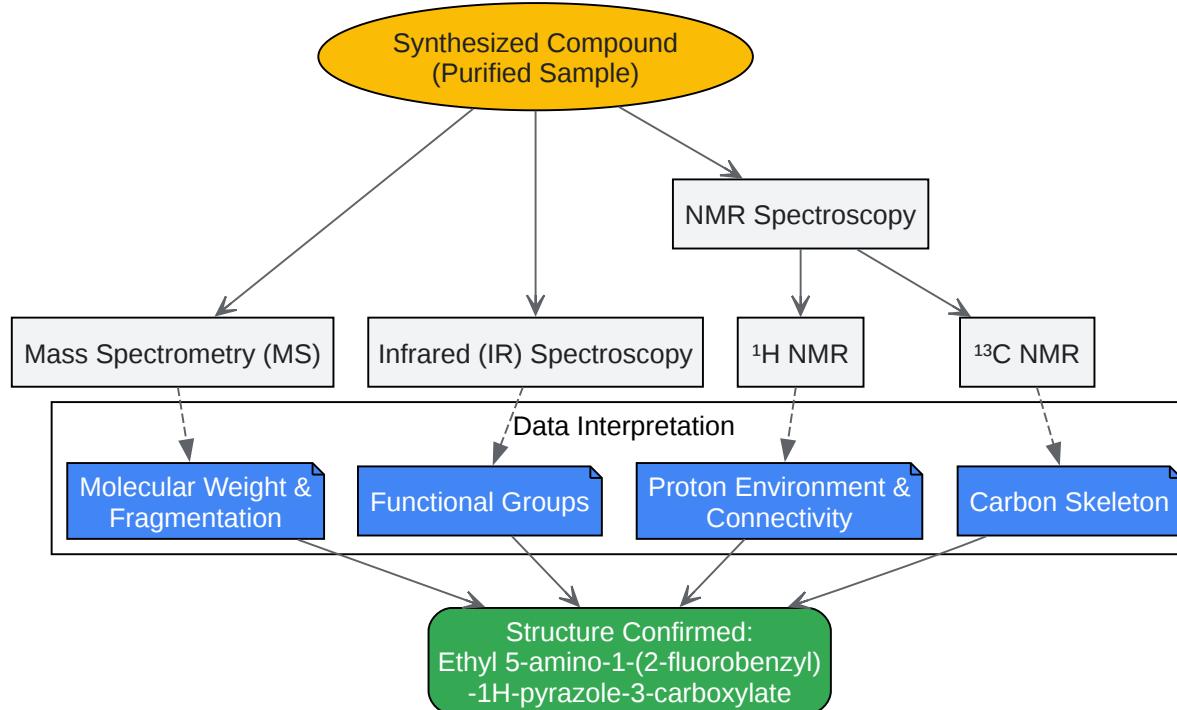
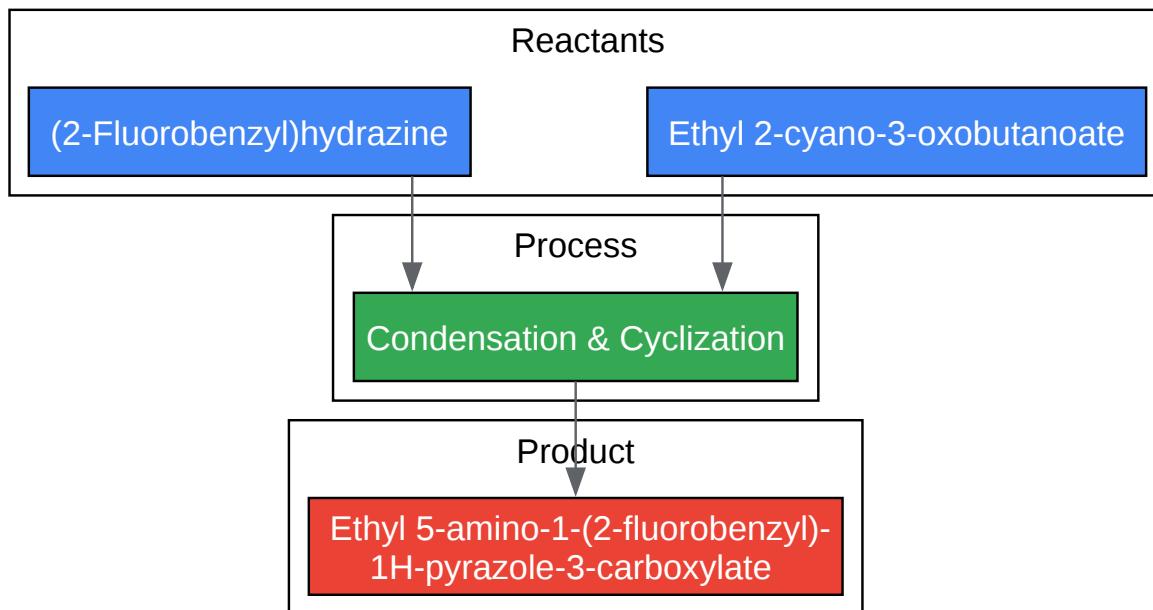
Compound Name:	ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate
Cat. No.:	B057483

[Get Quote](#)

An In-depth Technical Guide on the Structure Elucidation of **Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate**

Introduction

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. This compound, with its specific substitution pattern—an amino group at position 5, an ethyl carboxylate at position 3, and a 2-fluorobenzyl group at the N1 position—is of interest in drug discovery. For instance, it is utilized in studies related to stimulators of soluble guanylate cyclase^{[1][2]}. Accurate structure elucidation is paramount for confirming its identity, purity, and for understanding its structure-activity relationships. This guide details the synthetic rationale and comprehensive spectroscopic analysis required for the unambiguous structural confirmation of this molecule.



Chemical Identity and Physicochemical Properties

The fundamental properties of the target compound are summarized below. These data serve as the primary reference for all subsequent analytical characterizations.

Property	Value	Reference
IUPAC Name	Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate	[2] [3]
CAS Number	256504-39-9	[1] [2]
Molecular Formula	C13H14FN3O2	[2]
Molecular Weight	263.27 g/mol	[2]
Predicted Boiling Point	451.9 ± 40.0 °C	[2]
Predicted Density	1.29 ± 0.1 g/cm³	[2]

Synthesis Pathway

The synthesis of 1,3,5-substituted pyrazoles is commonly achieved through the condensation reaction between a substituted hydrazine and a β -dicarbonyl compound or its equivalent.[\[4\]](#)[\[5\]](#) For the title compound, the logical precursors are (2-fluorobenzyl)hydrazine and a suitable β -ketoester, such as ethyl 2-cyano-3-oxobutanoate or ethyl 3-amino-2-cyano-3-ethoxyacrylate. The reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization and elimination to yield the stable pyrazole ring.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethyl 5-aMino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | 256504-39-9 [chemicalbook.com]
- 2. ethyl 5-aMino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate Ten Chongqing Chemdad Co., Ltd [chemdad.com]
- 3. GSRS [precision.fda.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. β -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057483#ethyl-5-amino-1-2-fluorobenzyl-1h-pyrazole-3-carboxylate-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com